molecular formula C11H12N2O2 B14786134 Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate

Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B14786134
M. Wt: 204.22 g/mol
InChI Key: HUTJEWSGEONZLU-UHFFFAOYSA-N
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Description

Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester group at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can result in various functionalized imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-10-12-7-8(2)13(9)10/h4-7H,3H2,1-2H3

InChI Key

HUTJEWSGEONZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)C

Origin of Product

United States

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